Fmoc-Gly-OH-15N

Vue d'ensemble

Description

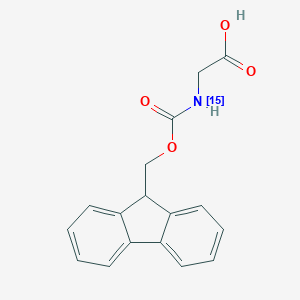

N-(9-Fluorenylmethoxycarbonyl)-glycine-15N: is a compound where the glycine amino acid is labeled with the nitrogen-15 isotope and protected by the fluorenylmethoxycarbonyl group. This compound is commonly used in peptide synthesis and various scientific research applications due to its stable isotopic labeling and protective group properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N involves the reaction of glycine-15N with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction typically occurs in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds as follows:

- Dissolve glycine-15N in an aqueous dioxane solution.

- Add sodium bicarbonate to the solution to maintain a basic environment.

- Slowly add 9-fluorenylmethoxycarbonyl chloride to the mixture while stirring.

- Allow the reaction to proceed at room temperature until completion.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .

Analyse Des Réactions Chimiques

Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, allowing the glycine-15N to participate in further peptide coupling reactions.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Common Reagents and Conditions:

Piperidine: Used for deprotection of the Fmoc group.

Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.

N,N’-Diisopropylcarbodiimide (DIC): An alternative coupling reagent for peptide synthesis.

Major Products Formed:

Deprotected Glycine-15N: Formed after removal of the Fmoc group.

Peptide Chains: Formed by coupling N-(9-Fluorenylmethoxycarbonyl)-glycine-15N with other amino acids.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Gly-OH-15N is primarily used as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of glycine, allowing for selective deprotection and subsequent coupling reactions with other amino acids. This method facilitates the stepwise elongation of peptide chains, which is crucial for producing complex peptides and proteins.

Structural Biology

The incorporation of nitrogen-15 into peptides synthesized with this compound enhances the sensitivity of nuclear magnetic resonance (NMR) spectroscopy studies. This isotopic labeling allows for detailed analyses of peptide structures and dynamics, providing insights into molecular interactions and conformational changes under various conditions.

Medicinal Chemistry

In medicinal chemistry, this compound-labeled peptides are valuable for pharmacokinetic studies. The labeled peptides can be tracked within biological systems to assess their distribution, metabolism, and excretion profiles. This information is essential for drug development processes.

Biochemical Studies

The compound is also utilized in biochemical research to investigate protein-protein interactions and enzyme mechanisms. The isotopic labeling enables precise tracking of glycine residues during experiments, allowing researchers to elucidate complex biological pathways.

Antiviral Efficacy Against H1N1

A study conducted by researchers at MedChemExpress demonstrated that this compound significantly reduced viral titers in H1N1-infected cell cultures when administered at specific concentrations. The proposed mechanism involved interference with viral entry or replication processes, suggesting potential therapeutic applications in antiviral drug development.

Bactericidal Activity

In vitro studies have shown that this compound exhibits notable bactericidal properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A dose-dependent reduction in bacterial viability was observed, supporting its application as a potential antimicrobial agent in clinical settings.

Mécanisme D'action

The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine-15N during peptide chain elongation. Upon deprotection with piperidine, the free amino group can participate in peptide bond formation with other amino acids. The nitrogen-15 isotope labeling allows for the tracking and analysis of the peptide in various biochemical assays and NMR studies .

Comparaison Avec Des Composés Similaires

N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2,15N: Similar to N-(9-Fluorenylmethoxycarbonyl)-glycine-15N but also labeled with carbon-13.

N-(9-Fluorenylmethoxycarbonyl)-alanine-15N: Another Fmoc-protected amino acid labeled with nitrogen-15.

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in NMR studies and other analytical techniques. The Fmoc protection allows for selective deprotection and coupling in peptide synthesis, making it a valuable tool in the synthesis of labeled peptides and proteins .

Activité Biologique

Fmoc-Gly-OH-15N, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-glycine-15N, is a stable isotope-labeled derivative of glycine that is widely utilized in peptide synthesis and various biochemical applications. The incorporation of the stable isotope nitrogen-15 (15N) allows for enhanced tracking and analysis in biological studies, particularly in metabolic and pharmacokinetic research.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₁O₄ |

| Molecular Weight | 297.305 g/mol |

| CAS Number | 29022-11-5 |

| Melting Point | 174-175 °C |

| Boiling Point | 545.7 °C |

| Density | 1.3 g/cm³ |

These properties underscore its stability and suitability for various applications in biological systems.

1. Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protection group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This capability is crucial for creating peptides that can be used in therapeutic applications or as research tools.

2. Metabolic Studies

The incorporation of 15N into glycine allows researchers to trace metabolic pathways involving amino acids. Studies utilizing this compound have demonstrated its utility in understanding nitrogen metabolism in various organisms, including bacteria and mammals. This isotopic labeling aids in elucidating the dynamics of amino acid turnover and protein synthesis.

3. Drug Development

Research has indicated that glycine derivatives, including this compound, can influence various biological pathways, such as apoptosis and cell signaling. For instance, studies have shown that glycine can modulate neurotransmitter release and has potential neuroprotective effects, making it a candidate for drug development targeting neurological disorders .

Case Study 1: Anticancer Research

A study investigated the effects of this compound in the context of cancer therapy. Researchers found that glycine derivatives could enhance the efficacy of chemotherapeutic agents by improving their delivery to tumor cells through targeted peptide-drug conjugates. The incorporation of stable isotopes like 15N allowed for precise tracking of these compounds within biological systems .

Case Study 2: Tissue Engineering

In tissue engineering applications, this compound was utilized to create hydrogels that support cell growth and differentiation. These hydrogels demonstrated mechanical properties conducive to mimicking extracellular matrices, which are essential for tissue regeneration . The study highlighted how the addition of glycine derivatives improved cellular interactions within the hydrogel matrix.

Research Findings

Recent research has focused on the diverse biological activities associated with this compound:

- Cell Viability and Proliferation : Experiments showed that glycine plays a role in promoting cell survival under stress conditions, indicating potential therapeutic implications for neurodegenerative diseases .

- Protein Interactions : The use of stable isotopes like 15N has facilitated studies on protein-ligand interactions, providing insights into binding affinities and mechanisms of action .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKDFTQNXLHCGO-CPZJZEHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.